アデニル酸エステル5'-アデニリルイミド二リン酸

説明

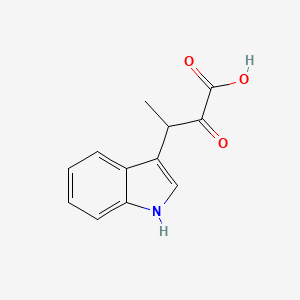

AMP-PNP is an adenosine 5'-phosphate.

5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

科学的研究の応用

生化学研究

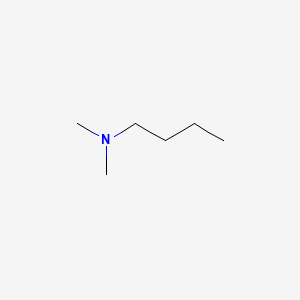

生化学では、AMP-PNPはATP依存性酵素反応の研究に使用されます。 これは、可溶性および膜結合ミトコンドリアATPaseの強力な競合阻害剤として作用します {svg_1}。これにより、研究者はATP加水分解の交絡効果なしにATPaseのメカニズムを調査できます。

分子生物学

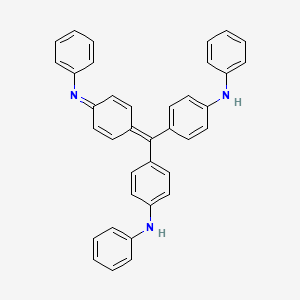

AMP-PNPは、ATP結合部位とATPase活性を研究するための分子生物学における分子プローブとして機能します。 これは、ATPのADPへの加水分解が結果を複雑にする実験で特に役立ちます {svg_2}.

薬理学

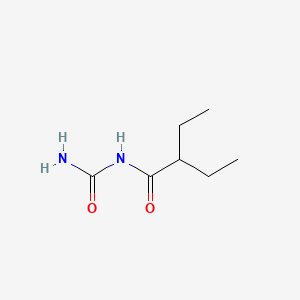

薬理学では、AMP-PNPは、ATP結合酵素を標的とする薬物の薬力学を理解するために使用されます。 ATPアナログとしてのその役割は、治療目的のための競合的阻害剤の設計に役立ちます {svg_3}.

分析化学

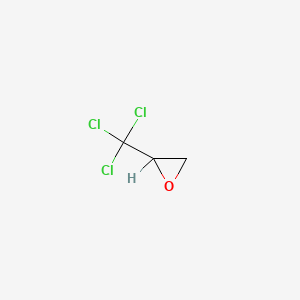

分析化学者は、AMP-PNPを使用して、ATPase活性を測定するアッセイの校正とテストを行います。 加水分解に対するその安定性は、分析手順で一貫した結果を保証します {svg_4}.

農業研究

環境科学

環境科学者は、AMP-PNPを使用して、ATP依存性プロセスが生態系に与える影響を研究することができます。 ATPaseの阻害は、さまざまな生物における環境ストレス要因がエネルギー代謝に与える影響をモデル化するのに役立ちます {svg_5}.

神経科学

AMP-PNPは、神経科学で、神経伝達と神経生理学におけるATPの役割を探索するために使用できます。 これは、神経機能と病理におけるATPaseの貢献を解明するのに役立ちます {svg_6}.

がん研究

がん研究では、AMP-PNPは、細胞増殖とアポトーシスを調節するATP依存性シグナル伝達経路の調査に役立ちます。 これは、ATPaseを標的とする抗がん剤の作用機序を研究する上で不可欠です {svg_7}.

作用機序

Target of Action

Phosphoaminophosphonic Acid-Adenylate Ester, an analog of ATP, has a wide range of targets. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase . It also inhibits ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various proteins such as Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, and many others .

Mode of Action

The compound acts by replacing the oxygen atom bridging the beta to the gamma phosphate in ATP with a nitrogen atom . This modification allows it to competitively inhibit ATP-dependent reactions, including those involving mitochondrial ATPase .

Biochemical Pathways

The compound’s action affects various biochemical pathways. By inhibiting ATP-dependent reactions, it impacts the process of oxidative phosphorylation . This can have downstream effects on energy production within cells, potentially influencing numerous cellular processes that rely on ATP.

Result of Action

The inhibition of ATP-dependent reactions by Phosphoaminophosphonic Acid-Adenylate Ester can have significant effects at the molecular and cellular levels. By inhibiting mitochondrial ATPase, it can disrupt the production of ATP, a crucial molecule for energy transfer within cells . This can potentially affect a wide range of cellular processes that rely on ATP for energy.

生化学分析

Biochemical Properties

Phosphoaminophosphonic acid-adenylate ester plays a crucial role in biochemical reactions as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase. This inhibition extends to ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions typically involve competitive inhibition, where phosphoaminophosphonic acid-adenylate ester competes with ATP for binding sites, thereby modulating the activity of these enzymes.

Cellular Effects

Phosphoaminophosphonic acid-adenylate ester influences various cellular processes by interfering with ATP-dependent mechanisms. In cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting mitochondrial ATPase, the compound can disrupt the production of ATP, leading to altered energy metabolism and potentially affecting cell viability and function . Additionally, its impact on enzymes like glycogen synthase kinase-3 beta can influence cell signaling pathways related to growth and apoptosis.

Molecular Mechanism

At the molecular level, phosphoaminophosphonic acid-adenylate ester exerts its effects primarily through competitive inhibition. By mimicking ATP, it binds to ATP-binding sites on enzymes and proteins, preventing ATP from interacting with these sites. This inhibition can lead to decreased enzyme activity, altered metabolic flux, and changes in gene expression . For example, the inhibition of mitochondrial ATPase by phosphoaminophosphonic acid-adenylate ester can reduce ATP synthesis, impacting cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoaminophosphonic acid-adenylate ester can vary over time. The compound is generally stable, but its long-term effects on cellular function can depend on factors such as concentration and exposure duration. Studies have shown that prolonged exposure to phosphoaminophosphonic acid-adenylate ester can lead to sustained inhibition of ATP-dependent processes, potentially resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of phosphoaminophosphonic acid-adenylate ester in animal models are dose-dependent. At lower doses, the compound can effectively inhibit ATP-dependent enzymes without causing significant toxicity. At higher doses, it may induce toxic effects due to extensive inhibition of ATP synthesis and disruption of cellular energy balance . Threshold effects have been observed, where a certain concentration of the compound is required to achieve noticeable biochemical and physiological changes.

Metabolic Pathways

Phosphoaminophosphonic acid-adenylate ester is involved in metabolic pathways related to ATP utilization and synthesis. It interacts with enzymes such as mitochondrial ATPase and hexokinase-1, affecting metabolic flux and metabolite levels . By inhibiting ATP-dependent reactions, the compound can alter the flow of metabolites through various pathways, potentially leading to changes in cellular energy status and metabolic regulation.

Transport and Distribution

Within cells, phosphoaminophosphonic acid-adenylate ester is transported and distributed similarly to ATP. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its structural similarity to ATP, allowing it to access ATP-binding sites on enzymes and proteins.

Subcellular Localization

Phosphoaminophosphonic acid-adenylate ester is primarily localized in cellular compartments where ATP is abundant, such as the mitochondria and cytoplasm. Its activity and function are influenced by its subcellular localization, as it competes with ATP for binding to enzymes and proteins in these compartments . Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, enhancing its inhibitory effects on ATP-dependent processes.

特性

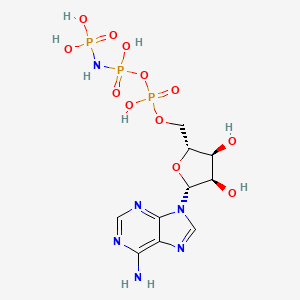

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AMP-PNP binds to the N-terminal ATPase domain of MORC3, promoting its dimerization. [] This dimerization is crucial for MORC3's function, although the exact downstream effects of this interaction are still being investigated. Research suggests that MORC3 dimerization may be linked to its role in regulating gene silencing and chromatin structure. []

A: AMP-PNP is frequently used to study Homoserine kinases because it mimics the binding of ATP, a substrate required for these enzymes' activity. By analyzing the crystal structure of E.coli Homoserine kinase bound to AMP-PNP and Homoserine, researchers can gain valuable insights into the enzyme's catalytic mechanism and substrate binding interactions. [] This information can be applied to design novel inhibitors or engineer enzymes with enhanced activity for various biotechnological applications.

A: While the provided research articles don't delve deeply into computational methods specific to AMP-PNP, they do highlight the use of molecular docking simulations. [] Docking software like AutoDock3 and Glide, which utilize algorithms like the Lamarckian genetic algorithm, can predict the binding affinities and interactions of AMP-PNP with target proteins. This information can guide researchers in understanding the structural basis of its activity and designing potentially more potent analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。